CKI-7

Kinase inhibitor selectivity profiling CK1 inhibitor Cdc7 inhibitor

CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, typically supplied as the dihydrochloride salt, CAS 1177141-67-1) is an ATP-competitive isoquinolinesulfonamide that inhibits casein kinase 1 (CK1) with an IC₅₀ of 6 µM and a Kᵢ of 8.5 µM. Originally identified through screening of synthetic isoquinolinesulfonamides, CKI-7 also functions as a selective Cdc7 kinase inhibitor and suppresses SGK, S6K1, and MSK1.

Molecular Formula C23H18N2O2
Molecular Weight 354.4 g/mol
Cat. No. B15570516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCKI-7
Molecular FormulaC23H18N2O2
Molecular Weight354.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H18N2O2/c26-22(23(27)24-18-11-5-2-6-12-18)20-16-25(15-17-9-3-1-4-10-17)21-14-8-7-13-19(20)21/h1-14,16H,15H2,(H,24,27)
InChIKeyMQMGZFRIEZRHHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CKI-7 (CK1/Cdc7 Dual Inhibitor) Procurement Guide: Chemical Identity, Target Profile & Comparator Context


CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, typically supplied as the dihydrochloride salt, CAS 1177141-67-1) is an ATP-competitive isoquinolinesulfonamide that inhibits casein kinase 1 (CK1) with an IC₅₀ of 6 µM and a Kᵢ of 8.5 µM . Originally identified through screening of synthetic isoquinolinesulfonamides, CKI-7 also functions as a selective Cdc7 kinase inhibitor and suppresses SGK, S6K1, and MSK1 . The compound has demonstrated cytotoxicity in leukemia and lymphoma cell lines in the low nanomolar range, activity that is retained in MDR1-overexpressing cells, and dose-dependent anti-tumor efficacy in a SCID-Beige mouse systemic leukemia model . Its multi-kinase profile—combining CK1 and Cdc7 inhibition within a single chemotype—distinguishes it from compounds that are selective for either kinase alone.

Why CK1-Selective or Cdc7-Selective Inhibitors Cannot Replace CKI-7 in Multi-Target Research Programs


CKI-7 occupies a unique pharmacological space by simultaneously inhibiting CK1 (IC₅₀ 6 µM) and Cdc7 (low nanomolar cytotoxicity) while retaining efficacy in MDR1-overexpressing models . Single-target CK1 inhibitors such as D4476 (CK1δ IC₅₀ ~0.3 µM) and PF-670462 (CK1ε IC₅₀ ~7.7 nM) are substantially more potent against CK1 but lack Cdc7 inhibitory activity . Conversely, selective Cdc7 inhibitors such as XL413 (Cdc7 IC₅₀ 3.4 nM) and PHA-767491 (Cdc7 IC₅₀ 10 nM) are nanomolar Cdc7 inhibitors with no meaningful CK1 activity . Substituting CKI-7 with any of these single-target agents would eliminate either the CK1 arm or the Cdc7 arm of the dual-inhibition mechanism, fundamentally altering the experimental outcome in systems where both kinases contribute to the phenotype under investigation .

CKI-7 Comparative Evidence Guide: Quantified Differentiation vs. CK1-Only and Cdc7-Only Inhibitors


Dual CK1/Cdc7 Inhibition: Quantified Multi-Target Profile vs. Single-Target Comparators

CKI-7 is the only commercially available tool compound that combines confirmed CK1 inhibition (IC₅₀ 6 µM, Kᵢ 8.5 µM) with Cdc7-mediated cytotoxicity (IC₅₀ in the low nanomolar range against leukemia and lymphoma cell lines) within a single molecule . In contrast, the CK1-selective inhibitor D4476 exhibits a CK1δ IC₅₀ of 0.3 µM but shows no Cdc7 activity; D4476 is explicitly described as 'much more potent and specific than IC261 or CKI-7' for CK1, yet this superiority is confined to CK1 alone and does not extend to Cdc7-dependent phenotypes . The selective Cdc7 inhibitor XL413 achieves a Cdc7 IC₅₀ of 3.4 nM but has no reported CK1 inhibitory activity . CKI-7's dual profile was validated by kinase profiling against a panel of 200 kinases, confirming that very few kinases were specifically affected beyond CK1 and Cdc7 .

Kinase inhibitor selectivity profiling CK1 inhibitor Cdc7 inhibitor Multi-target kinase pharmacology

CK1 Selectivity Window vs. Other Ser/Thr Kinases: Quantitative Intra-Class Comparison

CKI-7 exhibits a defined selectivity window for CK1 over four related serine/threonine kinases. The original characterization demonstrated a Kᵢ of 8.5 µM for CK1 vs. 70 µM for CK2, yielding an 8.2-fold selectivity factor . Subsequent IC₅₀ profiling expanded this panel: CK2 IC₅₀ 90 µM (15-fold over CK1), PKC IC₅₀ >1,000 µM (>167-fold), CaMKII IC₅₀ 195 µM (33-fold), and PKA IC₅₀ 550 µM (92-fold) . By comparison, IC261—another widely used CK1 tool inhibitor—shows CK1δ/ε IC₅₀ values of ~1 µM but also inhibits CK1α₁ at 16 µM (16-fold) and Cdk5 at 4.5 mM; its selectivity profile is less comprehensively characterized across the broader kinome . D4476, while more potent (CK1δ IC₅₀ 0.3 µM), also inhibits ALK5 (IC₅₀ 0.5 µM) with only ~1.7-fold selectivity, and p38α MAP kinase at 12 µM . CKI-7 thus offers the largest selectivity margin over PKC (>167-fold) and PKA (92-fold) among CK1 inhibitors with published multi-kinase profiling data.

Kinase selectivity CK1 vs CK2 Off-target kinase inhibition Isoquinolinesulfonamide pharmacology

MDR1 Evasion: Cytotoxicity Retention in Chemotherapy-Resistant Models vs. Standard CK1 or Cdc7 Inhibitors

CKI-7 induced cytotoxicity against MDR1-overexpressing cell lines with IC₅₀ values similar to those obtained in matched parental (non-MDR1) lines, demonstrating that CKI-7 is not a substrate for the P-glycoprotein efflux pump . This was a deliberate experimental finding: 'CKI-7 was not a substrate for the efflux pumps demonstrating that this novel compound can overcome a major mechanism of chemotherapy resistance in human tumor cells' . In the same study, CKI-7 also induced cytotoxicity of patient-derived primary acute leukemia tumor cells (both chemotherapy-naïve and relapsed/refractory samples) at similarly low nanomolar concentrations . No published data exist demonstrating comparable MDR1 evasion for D4476, IC261, PF-670462, XL413, or PHA-767491 in the same experimental context. While PHA-767491 has reported synergy with 5-fluorouracil in vivo, its MDR1 substrate status has not been characterized .

Multidrug resistance MDR1 P-glycoprotein Leukemia Chemotherapy resistance

In Vivo Anti-Leukemia Efficacy: Dose-Dependent Tumor Growth Inhibition in a Systemic Mouse Model

CKI-7 demonstrated dose-dependent anti-tumor activity in a SCID-Beige mouse systemic tumor model utilizing a recently isolated Philadelphia chromosome-positive acute lymphoblastic leukemia cell line (PhALL3.1) . The in vivo efficacy was accompanied by mechanistic validation: cell cycle synchronization studies established that CKI-7 exposure produces S-phase arrest with cell cycle-dependent caspase-3 activation and apoptotic cell death, confirmed as a direct consequence of Cdc7 kinase inhibition via a substrate biomarker assay . CKI-7's oral bioavailability was supported by formulation in CMC-Na homogeneous suspension at ≥5 mg/mL . While Cdc7-selective inhibitor XL413 (BMS-863233) has reported oral activity and 'favorable pharmacokinetic profiles' with significant tumor growth inhibition in rodent models, CK1-selective inhibitors such as PF-670462 have shown anti-fibrotic efficacy in bleomycin-induced pulmonary fibrosis models but no anti-leukemia activity, and D4476 has only been characterized in cell-based assays without reported in vivo tumor efficacy . CKI-7 remains the only compound with published dose-dependent in vivo anti-leukemia efficacy combining both CK1 and Cdc7 inhibitory mechanisms.

In vivo pharmacology Leukemia xenograft SCID-Beige Philadelphia chromosome positive ALL Cdc7 inhibitor efficacy

Wnt/β-Catenin Pathway Inhibition and Neural Differentiation: Functional Differentiation from CK1-Only Inhibitors in Stem Cell Models

CKI-7 treatment (5 µM, 5 days) in mouse ES cells suppresses SFEB-induced β-catenin stabilization on day 5, directly demonstrating Wnt signaling inhibition . Across a concentration range of 0.1–10 µM (5-day treatment), CKI-7 significantly increases expression of the early neuroectodermal marker Sox1 and the number of cells positive for neural markers nestin and βIII-tubulin in a concentration-dependent manner . This functional activity is linked to CK1ε inhibition, as Tcf3 synergizes with CK1ε to inhibit β-catenin degradation, and CKI-7 reduces this inhibitory effect . While D4476 is ~20-fold more potent against CK1 in cell-free assays, it fails to suppress CK1-mediated FOXO1a phosphorylation in H4IIE hepatoma cells at concentrations up to 0.3 mM, whereas CKI-7 produces functional Wnt pathway modulation in stem cells at 5 µM . PF-670462, a nanomolar CK1δ/ε inhibitor, has been used for circadian rhythm studies but lacks published data on Wnt/β-catenin modulation or neural differentiation induction in ES cells.

Wnt signaling β-catenin Neural differentiation Embryonic stem cells CK1ε inhibitor

CKI-7 Qualified Research & Industrial Application Scenarios Based on Quantitative Evidence


Dual CK1/Cdc7 Inhibition in Drug-Resistant Leukemia Preclinical Models

CKI-7 is the appropriate tool compound for hematologic oncology programs that require simultaneous inhibition of CK1-mediated Wnt/β-catenin prosurvival signaling and Cdc7-mediated DNA replication initiation in the context of MDR1-overexpressing chemotherapy-resistant leukemia. Its demonstrated ability to induce equivalent low-nanomolar cytotoxicity in both parental and MDR1-overexpressing leukemia cell lines, confirmed by patient-derived primary leukemia tumor cell testing and in vivo dose-dependent anti-tumor activity in the PhALL3.1 SCID-Beige mouse model, makes it uniquely suited for translational studies of chemotherapy-resistant acute lymphoblastic leukemia . Neither single-target CK1 inhibitors (D4476, PF-670462, IC261) nor single-target Cdc7 inhibitors (XL413, PHA-767491) replicate this combined pharmacological profile.

Wnt Pathway Modulation and Neural Differentiation of Pluripotent Stem Cells

CKI-7 is qualified for stem cell neural differentiation protocols requiring chemical Wnt pathway suppression. Its concentration-dependent (0.1–10 µM) induction of Sox1, nestin, and βIII-tubulin expression in mouse ES cells, coupled with SFEB-induced β-catenin stabilization suppression at 5 µM, provides a functionally validated alternative to more potent cell-free CK1 inhibitors (D4476, PF-670462) that have either failed in cellular CK1 substrate inhibition assays (D4476) or lack published neural differentiation data . The compound has been applied alongside SB431542 and LDN193189 for dual-SMAD/Wnt inhibition protocols in human adipose-derived stem cell neural differentiation .

Kinase Selectivity Reference Standard for CK1-Dependent Phosphorylation Assays

CKI-7 serves as a selectivity-validated reference inhibitor for distinguishing CK1-dependent phosphorylation events from CK2, PKC, CaMKII, and PKA-mediated phosphorylation in cell-free and cellular assays. Its quantified selectivity margins—15-fold over CK2, >167-fold over PKC, 33-fold over CaMKII, and 92-fold over PKA—provide experimenters with defined concentration windows (e.g., 6–50 µM) where CK1 inhibition dominates . This selectivity documentation exceeds that available for IC261 (limited to CK1 isoforms and Cdk5) and D4476 (which co-inhibits ALK5 at nearly equipotent concentrations). The original 1989 Chijiwa et al. paper remains the foundational reference for this selectivity characterization.

MDR1 Substrate Profiling and Efflux Pump Bypass Studies in multi-drug resistance Pharmacology

CKI-7 is qualified as a non-substrate control compound for P-glycoprotein (MDR1) efflux pump studies. Its experimentally confirmed ability to retain full cytotoxic potency in MDR1-overexpressing cell lines—demonstrating that it 'can overcome a major mechanism of chemotherapy resistance'—makes it a valuable tool for dissecting MDR1-dependent vs. MDR1-independent resistance mechanisms in parallel with known MDR1 substrates . This property, combined with its in vivo oral formulation feasibility (CMC-Na homogeneous suspension, ≥5 mg/mL), supports its use in comparative in vivo pharmacology studies where compound efflux status is an experimental variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for CKI-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.